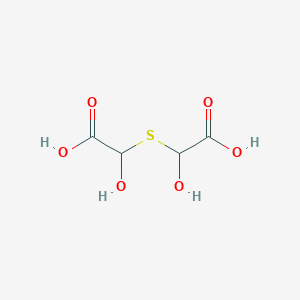
Thiodi-glycolic acid
Overview
Description
Thiodi-glycolic acid is a useful research compound. Its molecular formula is C4H6O6S and its molecular weight is 182.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiodi-glycolic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiodi-glycolic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Controlled Drug Release Mechanisms
Thiodi-glycolic acid, often in the form of derivatives like poly(lactic-co-glycolic acid) (PLGA), is primarily utilized in drug delivery systems. It's a biodegradable polymer commonly used for encapsulating drugs, ensuring controlled release. The drug release mechanisms from PLGA-based systems are multifaceted, influenced by physico-chemical processes and the polymer's interaction with the encapsulated drug. This complexity provides several ways to solve problems and modify drug release, crucial for developing controlled-release pharmaceuticals (Fredenberg et al., 2011).
Applications in Dermatology
In dermatological applications, glycolic acid, a derivative of thiodi-glycolic acid, is used extensively for chemical peels. Known for its simplicity, cost-effectiveness, and minimal downtime, glycolic acid peels address various skin conditions like acne, acne scars, melasma, and photoaging, enhancing skin texture and appearance (Sharad, 2013).
Biodegradable Material Coatings
In the field of biodegradable materials, thiodi-glycolic acid derivatives are used to coat magnesium (Mg) and its alloys, enhancing their biocompatibility and corrosion resistance in physiological environments. These polymeric coatings, like PLA, PLGA, and others, are pivotal for the safe biomedical deployment of Mg-based implants (Li et al., 2018).
Drug Delivery Microspheres
Thiodi-glycolic acid polymers are also used to create microparticle systems for drug delivery, enhancing the bio-distribution and bioavailability of various drugs. These systems can deliver hydrophilic and lipophilic drugs effectively, with the potential to improve the efficiency of drug delivery, release profiles, and drug targeting (Vlachopoulos et al., 2022).
Cancer Therapeutics
In cancer therapy, PLGA nanoparticles are employed for tumor-targeted drug delivery, hyperthermia, and photodynamic therapy. These nanoparticles offer a promising prospect as drug carriers, owing to their biocompatibility and capacity for passive and active targeting to the tumor site (Rezvantalab et al., 2018).
properties
IUPAC Name |
2-[carboxy(hydroxy)methyl]sulfanyl-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6S/c5-1(6)3(9)11-4(10)2(7)8/h3-4,9-10H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKDCVYTLFTCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(O)SC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



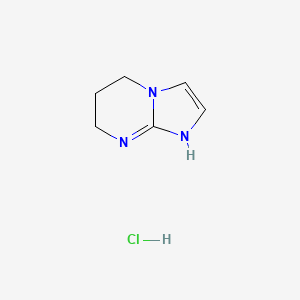
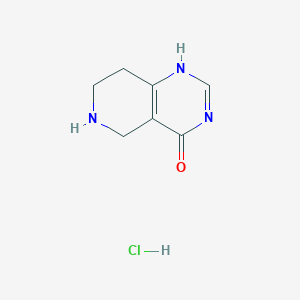
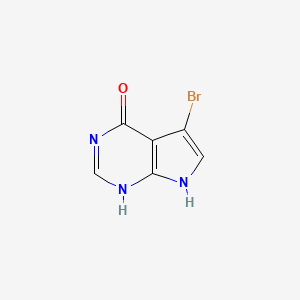
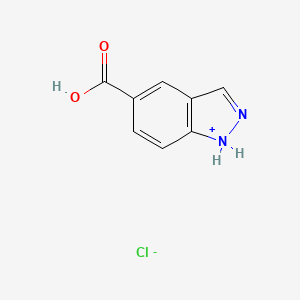



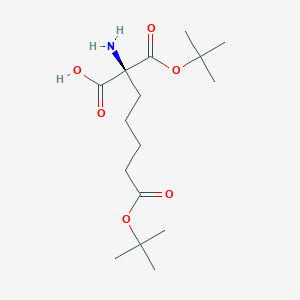

![3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B7853558.png)
![N-hydroxy-5-[(E)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide](/img/structure/B7853563.png)
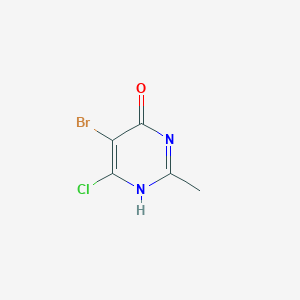
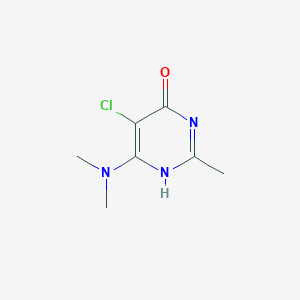
![2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile](/img/structure/B7853586.png)